

GGACK inhibitor discovery and history

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Compound of Interest		
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An In-depth Technical Guide to the Discovery and History of GGACK Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

GGACK, or Glutamyl-glycyl-arginine chloromethyl ketone, is a synthetic tripeptide that acts as a potent and irreversible inhibitor of specific serine proteases. Its ability to selectively target enzymes involved in critical physiological and pathological processes, such as blood coagulation and tissue remodeling, has made it a valuable tool in biochemical and pharmacological research. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and key experimental data related to **GGACK** and its targets.

Core Concepts

GGACK belongs to the class of peptide chloromethyl ketones, which are active-site-directed irreversible inhibitors of serine proteases. The peptide sequence of **GGACK** (Glu-Gly-Arg) is designed to mimic the natural substrates of its target enzymes, thereby conferring specificity. The chloromethyl ketone moiety is a reactive group that forms a covalent bond with a critical histidine residue in the enzyme's active site, leading to irreversible inactivation.

Discovery and History

The development of peptide chloromethyl ketones as selective protease inhibitors was pioneered by Elliott Shaw and his colleagues. While the specific synthesis of **GGACK** (Glu-Gly-

Foundational & Exploratory





Arg-CH2Cl) was detailed in the late 1970s, the foundational work on arginine chloromethyl ketones laid the groundwork for its creation.

A 1979 paper by Kettner and Shaw in Biochimica et Biophysica Acta described the synthesis and characterization of several peptides of arginine chloromethyl ketone, including **GGACK**[1]. This study highlighted the importance of the peptide sequence in determining the inhibitor's potency and selectivity. It was demonstrated that Glu-Gly-ArgCH2Cl was a highly effective inhibitor of urokinase[1].

Further research by the same group, published in Thrombosis Research in 1981, explored the selective affinity labeling of Factor Xa by similar peptide chloromethyl ketones, indicating the broader applicability of this class of inhibitors in studying the coagulation cascade.

A subsequent study by Lijnen et al. in 1987 provided a detailed kinetic analysis of the interaction between **GGACK** and different forms of urokinase, further solidifying its status as a specific and potent inhibitor of this enzyme[2].

Mechanism of Action

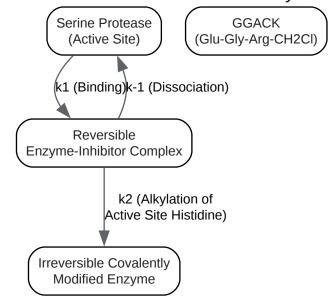
GGACK functions as an irreversible inhibitor of serine proteases through a two-step mechanism:

- Initial Binding: The peptide portion of GGACK (Glu-Gly-Arg) is recognized by the active site
 of the target serine protease, leading to the formation of a non-covalent enzyme-inhibitor
 complex. This initial binding is reversible and is governed by the affinity of the enzyme for the
 peptide sequence.
- Covalent Modification: Following the initial binding, the chloromethyl ketone group of
 GGACK is positioned in close proximity to the catalytic triad (serine, histidine, and aspartate)
 of the enzyme. The highly reactive chloromethyl group then alkylates the imidazole side
 chain of the active site histidine residue. This results in the formation of a stable covalent
 bond, leading to the irreversible inactivation of the enzyme.

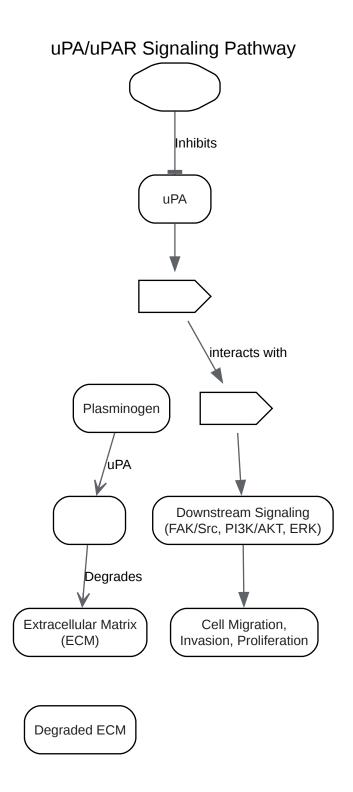
The specificity of **GGACK** for certain proteases is primarily determined by the recognition of the Glu-Gly-Arg sequence by the enzyme's substrate-binding pockets.



Mechanism of Irreversible Inhibition by GGACK

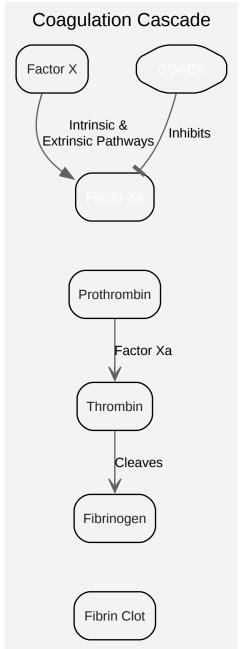


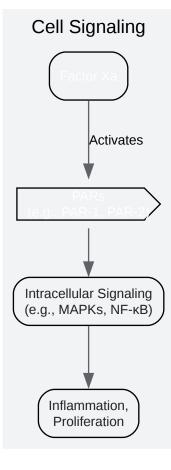






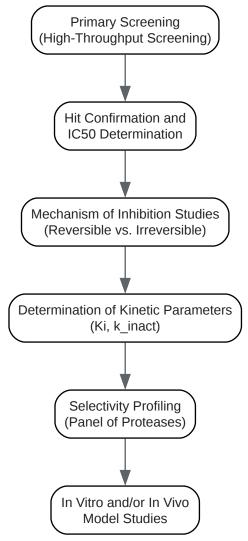
Factor Xa in the Coagulation Cascade and Signaling







Experimental Workflow for Serine Protease Inhibitor Characterization



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References

• 1. Apixaban inhibition of factor Xa: Microscopic rate constants and inhibition mechanism in purified protein systems and in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]



- 2. Inhibition of activated porcine factor IX by dansyl-glutamyl-glycyl-arginyl-chloromethylketone PubMed [pubmed.ncbi.nlm.nih.gov]
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